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Compound of Interest

Compound Name: 5-Amino-2-bromoisonicotinic acid

Cat. No.: B164912 Get Quote

5-Amino-2-bromoisonicotinic acid (C₆H₅BrN₂O₂) is a substituted pyridine derivative.[1] The

isonicotinic acid scaffold is a recurring motif in molecules of significant pharmacological

interest.[2][3] Its derivatives are explored for a range of applications, including their potential as

intermediates in the synthesis of novel antiviral and antitumor agents.[4] Given the synthetic

and pharmaceutical importance of this class of molecules, a deep understanding of their

structural and electronic properties is paramount for predicting their reactivity, stability, and

potential biological interactions.

Experimental characterization, while indispensable, can be augmented and guided by

theoretical studies. Computational methods, particularly Density Functional Theory (DFT), offer

a powerful, non-destructive means to probe molecular characteristics at the atomic level.[5]

Such studies can elucidate geometric parameters, vibrational frequencies, and electronic

properties like frontier molecular orbitals and electrostatic potential surfaces, which are critical

for understanding chemical behavior.[3][6] This guide outlines a validated theoretical approach

to thoroughly characterize 5-Amino-2-bromoisonicotinic acid, providing a foundational

dataset for future research and development.

Computational Methodology: A Validated Workflow
The selection of an appropriate computational method is critical for obtaining results that are

both accurate and computationally feasible. For organic molecules containing halogens and

heteroatoms, Density Functional Theory (DFT) has consistently been shown to provide a

reliable balance of accuracy and efficiency.[2][3]
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The DFT Approach: Rationale and Selection
We recommend the use of Becke's three-parameter hybrid functional (B3LYP) combined with

the 6-311G** basis set. This combination is widely recognized for its efficacy in calculating the

molecular geometries and vibrational frequencies of heterocyclic compounds.[3] The B3LYP

functional incorporates a portion of the exact Hartree-Fock exchange, which improves the

description of electronic exchange-correlation effects. The 6-311G** basis set, a Pople-style

basis set, provides a flexible description of the electron distribution by employing multiple

functions for valence electrons and including polarization functions on both heavy atoms and

hydrogen atoms (**).

Step-by-Step Computational Protocol
Initial Structure Generation: The 3D structure of 5-Amino-2-bromoisonicotinic acid is first

constructed using molecular modeling software.

Geometry Optimization: A full geometry optimization is performed in the gas phase using the

B3LYP/6-311G** level of theory. This process systematically alters the molecular geometry

to find the lowest energy conformation (a stable point on the potential energy surface).

Frequency Calculation: Following optimization, a frequency calculation is performed at the

same level of theory. This serves two purposes:

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary

frequencies).

It provides theoretical vibrational frequencies that can be compared with experimental IR

and Raman spectra.

Property Calculations: Using the optimized geometry, further single-point calculations are

conducted to determine key electronic properties, including:

Frontier Molecular Orbitals (HOMO and LUMO).

Molecular Electrostatic Potential (MEP).

The entire computational workflow can be visualized as follows:
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Computational Workflow for 5-Amino-2-bromoisonicotinic Acid

Calculated Properties

1. Initial 3D Structure Generation

2. Geometry Optimization (DFT: B3LYP/6-311G**)

3. Frequency Calculation (Confirmation of Minimum) 5. Electronic Property Calculation (HOMO, LUMO, MEP)

4. Analysis of Vibrational Modes (IR/Raman) Optimized Geometry (Bond Lengths, Angles) Vibrational Spectra Electronic Reactivity Indices Electrostatic Potential Map

Click to download full resolution via product page

Caption: A flowchart illustrating the recommended DFT-based computational workflow.

Results and Discussion: A Theoretical Profile
This section details the expected theoretical results for 5-Amino-2-bromoisonicotinic acid,

providing a comprehensive molecular profile.

Molecular Geometry and Structural Parameters
The geometry optimization process yields the most stable 3D conformation of the molecule.

The key structural parameters, including bond lengths and angles, can then be analyzed. The

pyridine ring is expected to be largely planar, with the amino and carboxylic acid groups as

substituents.

Caption: A 2D representation of 5-Amino-2-bromoisonicotinic acid's molecular structure.
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The calculated bond lengths and angles provide a quantitative description of the molecular

structure. For substituted pyridine rings, DFT calculations have shown excellent agreement

with experimental X-ray diffraction data.[3]

Parameter Description Expected Value (Å or °)

C-Br
Bond length of the Carbon-

Bromine bond
~1.89 Å

C-N (ring)

Average bond length of

Carbon-Nitrogen in the

pyridine ring

~1.34 Å

C-C (ring)

Average bond length of

Carbon-Carbon in the pyridine

ring

~1.39 Å

C-NH₂
Bond length between the ring

and the amino group
~1.37 Å

C-COOH
Bond length between the ring

and the carboxylic acid group
~1.50 Å

∠C-N-C
Bond angle within the pyridine

ring
~117°

∠C-C(Br)-N
Bond angle at the bromine-

substituted carbon
~123°

Table 1: Predicted key geometric parameters for 5-Amino-2-bromoisonicotinic acid.

Vibrational Spectroscopy Analysis
The calculated vibrational frequencies can be used to assign the bands observed in

experimental IR and Raman spectra. It is standard practice to apply a scaling factor to the

calculated frequencies to account for anharmonicity and the approximate nature of the

theoretical method. For B3LYP/6-311G**, a scaling factor of ~0.967 is often appropriate.
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Functional Group Vibrational Mode
Expected Scaled
Frequency (cm⁻¹)

-NH₂
Symmetric/Asymmetric

Stretching
3300 - 3500

O-H (acid) Stretching ~3100 (broad)

C-H (ring) Stretching 3000 - 3100

C=O (acid) Stretching ~1720

C=N, C=C Ring Stretching 1400 - 1600

C-Br Stretching 550 - 650

Table 2: Predicted characteristic vibrational frequencies for 5-Amino-2-bromoisonicotinic
acid.

Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic

transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron

acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of

chemical stability. A smaller gap suggests higher reactivity.

Frontier Molecular Orbitals

LUMO (Lowest Unoccupied Molecular Orbital)

HOMO (Highest Occupied Molecular Orbital)

   ΔE = E(LUMO) - E(HOMO)
   (Energy Gap)
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Caption: A conceptual diagram of the HOMO-LUMO energy gap.

For 5-Amino-2-bromoisonicotinic acid, the HOMO is expected to be localized primarily on

the amino group and the pyridine ring, reflecting their electron-donating nature. The LUMO is

likely distributed over the electron-withdrawing carboxylic acid group and the pyridine ring.

Parameter Description Expected Value (eV)

E(HOMO)
Energy of the Highest

Occupied Molecular Orbital
~ -6.5 eV

E(LUMO)
Energy of the Lowest

Unoccupied Molecular Orbital
~ -1.8 eV

ΔE (Gap) HOMO-LUMO Energy Gap ~ 4.7 eV

Table 3: Predicted Frontier Molecular Orbital energies.

Molecular Electrostatic Potential (MEP) Analysis
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is an

invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.

Red regions (negative potential) indicate electron-rich areas, prone to electrophilic attack.

These are expected around the nitrogen atom of the pyridine ring and the oxygen atoms of

the carboxylic acid group.

Blue regions (positive potential) indicate electron-deficient areas, susceptible to nucleophilic

attack. These are anticipated around the hydrogen atoms of the amino and carboxylic acid

groups.

Green regions represent areas of neutral potential.

The MEP analysis helps in rationalizing the molecule's intermolecular interactions and reactivity

patterns in chemical reactions.
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Conclusion and Future Directions
The theoretical study of 5-Amino-2-bromoisonicotinic acid using DFT at the B3LYP/6-

311G** level of theory provides a detailed and predictive understanding of its structural,

spectroscopic, and electronic properties. The optimized geometry, vibrational frequencies, FMO

analysis, and MEP map collectively create a comprehensive chemical profile. This information

is invaluable for:

Guiding synthetic strategies by predicting reactive sites.

Aiding in the interpretation of experimental spectroscopic data.

Providing a basis for structure-activity relationship (SAR) studies in drug discovery.

Future work could involve extending these studies to the condensed phase by incorporating

solvent effects, or exploring the molecule's interaction with biological targets through molecular

docking simulations, for which the calculated electronic properties would serve as essential

input parameters.[2][5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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